1H-Benzimidazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-benzimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKEQFPRPAEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195821 | |
| Record name | Benzimidazole, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4331-29-7 | |
| Record name | 1H-Benzimidazol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4331-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 7-Aminobenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazol-4-amine | |
| Source | DTP/NCI | |
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| Record name | Benzimidazole, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195821 | |
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| Record name | 1H-1,3-benzodiazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 7-AMINOBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I33QGV1TN | |
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Synthetic Methodologies for 1h Benzimidazol 4 Amine and Its Derivatives
Classical Synthetic Pathways for Benzimidazoles
The traditional approaches to constructing the benzimidazole (B57391) scaffold have been well-established for over a century and remain fundamental in organic synthesis. These methods typically involve the cyclization of an ortho-phenylenediamine precursor with a one-carbon synthon.
Condensation Reactions Involving ortho-Phenylenediamine and Carboxylic Acids/Aldehydes
The most prevalent classical method for synthesizing benzimidazoles is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips-Ladenburg synthesis. semanticscholar.orgresearchgate.net This process typically requires heating the reactants, often in the presence of a strong acid which facilitates the dehydration and subsequent cyclization. slideshare.netdergipark.org.tr For instance, heating o-phenylenediamine with formic acid yields the parent benzimidazole. slideshare.net The reaction proceeds through the formation of a mono-acyl derivative of the diamine, which then cyclizes to form the imidazole (B134444) ring. mdpi.com
Alternatively, aldehydes can be used in place of carboxylic acids in what is known as the Weidenhagen reaction. researchgate.net This condensation reaction also involves an ortho-phenylenediamine, but the cyclization is followed by an oxidation step to form the aromatic benzimidazole ring. orientjchem.org Various oxidizing agents can be employed for this purpose. dergipark.org.tr These classical condensation reactions, while foundational, can be associated with drawbacks such as harsh reaction conditions, extended reaction times, and challenges in achieving high purity and yields. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Formic Acid | Heating, Acid Catalyst (e.g., HCl) | Benzimidazole | slideshare.net |
| o-Phenylenediamine | Aromatic Carboxylic Acids | Heating (80-90°C), NH4Cl, EtOH | 2-Aryl-benzimidazoles | semanticscholar.org |
| o-Phenylenediamine | Aromatic Aldehydes | Oxidizing Agent (e.g., Na2S2O5) | 2-Aryl-benzimidazoles | orientjchem.orgresearchgate.net |
| 4-methyl-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | semanticscholar.org |
Acid-Catalyzed Cyclocondensation Approaches for Benzimidazole Formation
Acid catalysis is a cornerstone of classical benzimidazole synthesis, playing a crucial role in promoting the cyclocondensation reaction. researchgate.net Various acids are employed, including mineral acids like hydrochloric acid (HCl), as well as polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TsOH), which also serve as powerful dehydrating agents. dergipark.org.trorientjchem.orgtuiasi.ro The acid protonates the carbonyl group of the carboxylic acid or aldehyde, rendering it more electrophilic and susceptible to nucleophilic attack by the amino group of the ortho-phenylenediamine. This is followed by an intramolecular cyclization and dehydration to furnish the final benzimidazole ring. orientjchem.org
For example, the condensation of o-phenylenediamine with 4-aminobenzoic acid can be achieved by heating in ortho-phosphoric acid at 200°C to yield 4-(1H-benzimidazol-2-yl)benzenamine. semanticscholar.orgtuiasi.ro Similarly, phosphoric acid has been used as an effective homogeneous catalyst for the condensation of o-phenylenediamine and aromatic aldehydes under milder thermal conditions in methanol. rsc.org While effective, these methods often require high temperatures and strong acids, which can limit their applicability for substrates with sensitive functional groups. researchgate.net
Fragment-Based Synthesis Approaches for Benzimidazole Derivatives
Fragment-based drug design (FBDD) is a strategy used in medicinal chemistry to identify small chemical fragments that can bind to biological targets. researchgate.net In the context of synthesis, this approach can inspire the construction of more complex molecules by linking different heterocyclic fragments. The synthesis of novel aminopyridone-linked benzimidazoles exemplifies this strategy. researchgate.net This involves preparing distinct benzimidazole and aminopyridone fragments and then coupling them. For instance, a benzimidazole aniline (B41778) intermediate can be condensed with various isocyanates to create a library of benzimidazole-urea derivatives, demonstrating how a core fragment (benzimidazole) can be elaborated into more complex structures. researchgate.net This approach allows for the modular construction of diverse chemical libraries for screening purposes.
Modern Synthetic Strategies and Catalysis in 1H-Benzimidazol-4-amine Chemistry
Contemporary synthetic chemistry has introduced a range of advanced techniques to overcome the limitations of classical methods. These modern strategies offer improved yields, shorter reaction times, milder conditions, and greater adherence to the principles of green chemistry. researchgate.netresearchgate.net
Microwave-Assisted Synthesis Protocols for Benzimidazole Compounds
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com In the synthesis of benzimidazoles, microwave irradiation significantly reduces reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to the condensation of o-phenylenediamines with aldehydes, carboxylic acids, and iminoester hydrochlorides. eurekaselect.commdpi.comtandfonline.com The efficiency of microwave heating stems from the direct interaction of the electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This method is considered a green chemistry approach as it is more energy-efficient and often allows for solvent-free reactions. researchgate.netnih.gov
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| N-phenyl-o-phenylenediamine + Benzaldehyde | Conventional (60°C) | 60 min | 61.4% | mdpi.com |
| Microwave | 5 min | 99.9% | mdpi.com | |
| 4,5-dichloro-1,2-phenylenediamine + Iminoester hydrochloride | Conventional | Not specified | Lower yields | tandfonline.com |
| Microwave (65°C) | 10 min | Good yields | tandfonline.com |
Transition Metal-Catalyzed Synthetic Routes for Benzimidazole Derivatization
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzimidazoles. nih.gov Catalysts based on metals such as palladium, copper, nickel, iron, and cobalt are commonly employed to facilitate the construction of the benzimidazole ring through C-N cross-coupling reactions. nih.gov These methods offer a regioselective alternative to classical condensation reactions. nih.gov For example, transition-metal-catalyzed amination is a viable strategy to construct the benzimidazole ring regiospecifically, overcoming issues of mixed products often seen in classical syntheses. nih.gov
Catalysts like Indium(III) triflate have been used for the solvent-free synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes with high yields. nih.govarabjchem.org Iron and cobalt-catalyzed redox condensation of 2-nitroanilines and benzylamines provides a route to functionalized benzimidazoles without the need for external oxidizing or reducing agents. organic-chemistry.org More recently, research has focused on the direct functionalization of the benzimidazole C-H bonds, with transition metals like rhodium and palladium playing a key role in these activation and annulation reactions. researchgate.net These advanced catalytic systems provide efficient and atom-economical pathways to complex benzimidazole derivatives. researchgate.net
Solid-Phase and Supported Catalyst Applications (e.g., Resin-Based Catalysis)
Solid-phase organic synthesis (SPOS) and the use of supported catalysts have emerged as powerful techniques for the synthesis of benzimidazole derivatives, offering advantages such as ease of purification, potential for automation, and catalyst recyclability.
Resin-bound reagents have been effectively used in the multi-step synthesis of benzimidazole derivatives. One approach involves the preparation of resin-bound 4-(N-arylamino)-3-aminobenzoates, which undergo cyclocondensation with various reagents. For instance, reaction with aldehyde-sodium bisulfite adducts leads to 1,2-diaryl- and 1-aryl-2-(un)substituted benzimidazole-5-carboxylic acid derivatives after cleavage from the resin acs.orgresearchgate.net. Similarly, treatment with carbon disulfide yields resin-bound thioxobenzimidazoles acs.orgresearchgate.net. This methodology allows for the generation of a library of compounds through a streamlined, purification-friendly process. Another solid-phase strategy facilitates the synthesis of peptidic benzimidazoles, which are of interest as potential antimicrobials. This method is performed entirely on a solid support at room temperature, which is advantageous for incorporating temperature-sensitive functionalities nih.gov.
Supported nanocatalysts are increasingly utilized to enhance reaction efficiency and promote green chemistry principles. These catalysts often exhibit high activity, selectivity, and can be easily separated from the reaction mixture and reused. For example, Ni2+ supported on hydroxyapatite-core@shell γ-Fe2O3 nanoparticles (γ-Fe2O3@HAp-Ni2+) has been demonstrated as an effective catalyst for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes under both solvent and solvent-free conditions at 80°C, with the catalyst being magnetically separable and reusable for multiple cycles oiccpress.com. Another example is the use of engineered MgO@DFNS (dendritic fibrous nanosilica), which catalyzes the condensation of o-phenylenediamine with various aldehydes at ambient temperature, providing excellent yields in a short time rsc.org. Furthermore, chitosan-supported iron oxide nanoparticles (Fe3O4/chitosan) have been employed for the synthesis of 1,2-disubstituted benzimidazoles, offering high yields and easy magnetic recovery of the biodegradable catalyst biointerfaceresearch.com.
Table 1: Examples of Supported Catalysts in Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| γ-Fe2O3@HAp-Ni2+ | o-phenylenediamine, benzaldehyde | Solvent-free | 80 | 15 min | 96 | oiccpress.com |
| MgO@DFNS | o-phenylenediamine, benzaldehyde | Ethanol | Room Temp. | 30 min | 95 | rsc.org |
| Fe3O4/chitosan | 1,2-diaminobenzene, benzaldehyde | Ethanol | Room Temp. | 2 h | 94 | biointerfaceresearch.com |
| Au/TiO2 | o-phenylenediamine, 4-methylbenzaldehyde | CHCl3:MeOH (3:1) | 25 | 2 h | 98 | mdpi.com |
One-Pot Synthesis Techniques for Benzimidazole Systems
One-pot syntheses of benzimidazole derivatives are highly desirable as they reduce the number of synthetic steps, minimize waste, and simplify experimental procedures. Various methodologies have been developed, often employing novel catalysts or reaction conditions to improve efficiency.
A widely used one-pot approach involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. To circumvent the often harsh conditions required, numerous catalytic systems have been developed. For instance, lanthanum chloride has been used as an efficient catalyst for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and a variety of aldehydes in acetonitrile at room temperature, offering good yields under mild conditions nih.gov. Another green and economically viable method utilizes ammonium chloride as a catalyst for the condensation of o-phenylenediamines with aldehydes or organic acids at 80-90°C rasayanjournal.co.in. Solvent-free conditions have also been explored, such as the simple grinding of reactants followed by heating, which provides benzimidazole derivatives with excellent atom economy umich.edu.
The application of ultrasonic irradiation and microwave assistance has been shown to significantly accelerate these reactions. An efficient one-pot synthesis of benzimidazole derivatives has been achieved through the condensation of o-phenylenediamines and aromatic aldehydes using a recyclable ZnFe2O4 nanocatalyst under ultrasonic irradiation, resulting in shorter reaction times (22-28 minutes) and high yields (88-92%) ichem.mdichem.mdresearchgate.netresearchgate.net. Similarly, microwave irradiation in the presence of 1-Butyl-3-Methylimidazolium Chloride as a catalyst under solvent-free conditions provides an eco-friendly and efficient route to benzimidazoles ijprajournal.com.
Cascade reactions represent a sophisticated type of one-pot synthesis where multiple bond-forming events occur sequentially without the isolation of intermediates. A notable example is the copper-catalyzed cascade reaction of o-aminoanilines, terminal alkynes, and p-tolylsulfonyl azide, which proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent intramolecular cyclization to afford functionalized benzimidazoles in moderate to good yields (49-86%) organic-chemistry.org. Another innovative cascade approach involves a three-component reaction of 2-aminobenzimidazole (B67599), an aldehyde, and a terminal alkyne, catalyzed by copper, to produce benzimidazole-linked tetrasubstituted pyrroles acs.org.
Table 2: Comparison of One-Pot Synthesis Techniques for Benzimidazoles
| Method | Catalyst | Conditions | Time | Yield (%) | Reference |
| Conventional Heating | Lanthanum chloride | Acetonitrile, Room Temp. | 2-4 h | 85-95 | nih.gov |
| Grinding | None | Solvent-free, 140°C | 0.5-2 h | 55-95 | umich.edu |
| Ultrasonic Irradiation | ZnFe2O4 nanocatalyst | Ethanol | 22-28 min | 88-92 | ichem.mdichem.md |
| Microwave Irradiation | [BMIM][Cl] | Solvent-free | - | High | ijprajournal.com |
| Cascade Reaction | Copper catalyst | - | - | 49-86 | organic-chemistry.org |
Regioselective Synthesis of this compound Derivatives
The regioselective synthesis of substituted benzimidazoles is a significant challenge, particularly for N-substituted derivatives, as direct alkylation of the benzimidazole core can lead to a mixture of N1 and N3 isomers. To address this, methodologies that control the regiochemical outcome of the reaction are of great interest.
Transition-metal catalysis has proven to be a powerful tool for the regioselective construction of N-substituted benzimidazoles. A palladium-catalyzed cascade C-N coupling of monosubstituted ureas with 1,2-dihaloaromatic systems allows for the direct and regioselective synthesis of benzimidazolones acs.orgnih.gov. In this process, a single palladium catalyst mediates two distinct and chemoselective C-N bond-forming events, leading to the predictable formation of complex heterocycles from simple starting materials acs.orgnih.gov.
Another strategy for achieving regioselectivity is through a main group-catalyzed N-arylative cyclization. A PIII/PV=O-catalyzed method provides a regiospecific synthesis of N-aryl benzimidazoles. This approach is particularly useful in cases where direct C-N coupling of a pseudosymmetric N-H precursor would be unselective mit.edu. The regiochemistry is dictated by the initial substitution pattern on the starting nitroanilide, allowing for the programmed synthesis of a full suite of regioisomeric products mit.edu.
Transition-metal-free approaches have also been developed for the regioselective synthesis of benzimidazoles. An intramolecular N-arylation of amidines mediated by potassium hydroxide in DMSO at 120°C enables the preparation of diversely substituted benzimidazoles organic-chemistry.org. Mechanistic studies suggest that the reaction pathway can vary depending on the nature of the leaving group, with possibilities including SNAr and SRN1 mechanisms organic-chemistry.org. While some traditional methods, such as the condensation of o-phenylenediamines with aldehydes, are not inherently regioselective for producing N-substituted products, they can be adapted. For instance, iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines has been shown to selectively produce 1,2-disubstituted benzimidazoles researchgate.net.
Synthesis of Hybrid and Conjugate Structures Containing the this compound Core
The synthesis of hybrid molecules, where the benzimidazole core is covalently linked to other pharmacologically active moieties, is a prominent strategy in drug discovery to develop compounds with enhanced or novel biological activities.
Benzimidazole-Coumarin Hybrids: Several synthetic routes have been developed to access coumarin-benzimidazole hybrids. One common approach involves the synthesis of a coumarin scaffold bearing a reactive group, which is then coupled with a benzimidazole precursor. For example, 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one analogs can be synthesized, and various amines can be introduced at the 7-position of the coumarin ring daneshyari.com. Another strategy involves the condensation of a coumarin-containing dicarbonyl compound with an o-phenylenediamine derivative researchgate.net. These hybrids have been investigated for a range of biological activities, including as anticancer agents and galectin-1 inhibitors daneshyari.comnih.gov.
Benzimidazole-Pyrazole Hybrids: The synthesis of benzimidazole-pyrazole hybrids often involves a multi-step sequence. One method begins with the Claisen-Schmidt condensation of 2-acetylbenzimidazole with substituted aromatic aldehydes to form chalcone intermediates. These chalcones are then cyclized with hydrazine or its derivatives to form the pyrazole ring nih.govresearchgate.net. An alternative approach involves the Knoevenagel condensation of pyrazole-based carbaldehydes with a benzimidazole derivative bearing an active methylene group, such as benzimidazolyl acetonitrile acs.org. These hybrid compounds have shown promise as antimicrobial and anti-inflammatory agents nih.govnih.gov.
Benzimidazole-Triazole Hybrids: Benzimidazole-triazole hybrids can be synthesized through various strategies, often utilizing click chemistry or multi-step condensation reactions. In one approach, a benzimidazole derivative containing a terminal alkyne is reacted with an azide-containing compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring frontiersin.org. For the synthesis of 1,2,4-triazole hybrids, a common method involves the reaction of a benzimidazole-containing intermediate with a thiosemicarbazide derivative, followed by cyclization mdpi.com. These hybrids are being explored for their potential as antimicrobial, antiviral, and anticancer agents mdpi.comnih.govacs.org.
Table 3: Examples of Synthetic Approaches to Benzimidazole Hybrids
| Hybrid Type | Key Reaction | Starting Materials | Reference |
| Benzimidazole-Coumarin | Condensation | 3-formylchromone, o-phenylenediamine | daneshyari.com |
| Benzimidazole-Pyrazole | Cyclization of chalcones | 2-acetylbenzimidazole, aromatic aldehydes, hydrazine | nih.gov |
| Benzimidazole-Triazole (1,2,3-triazole) | Click Chemistry (CuAAC) | Alkyne-functionalized benzimidazole, aryl azide | frontiersin.org |
| Benzimidazole-Triazole (1,2,4-triazole) | Cyclization | Benzimidazole intermediate, thiosemicarbazide | mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 1h Benzimidazol 4 Amine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 1H-Benzimidazol-4-amine and its derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed map of the molecule's atomic connectivity can be constructed.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms within the molecule. The aromatic region of the spectrum is of particular interest, typically displaying signals for the protons on the benzene (B151609) ring. The position of the amino group at C4 influences the chemical shifts of the adjacent protons (H5, H6, and H7) due to its electron-donating nature. These protons are expected to exhibit distinct signals, often as doublets or triplets, depending on their coupling with neighboring protons. The proton attached to the imidazole (B134444) nitrogen (N-H) usually appears as a broad singlet at a downfield chemical shift, and its position can be sensitive to the solvent and concentration. The protons of the amino group (NH₂) also give rise to a characteristic signal, which can sometimes be broadened due to exchange processes.
Table 1: Representative ¹H-NMR Spectral Data for Benzimidazole (B57391) Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 2-methyl-1H-benzo[d]imidazole | CDCl₃ | δ = 7.55 (dd, J = 5.9, 3.2, 2H), 7.24-7.19 (m, 2H), 2.64 (s, 3H) alfa-chemistry.com |
| 2-ethyl-1H-benzo[d]imidazole | CDCl₃ | δ = 8.10 (s, 1H), 7.65 – 7.38 (m, 4H), 3.56 (dt, J = 14.7, 7.1 Hz, 2H), 2.47 (s, 6H) alfa-chemistry.com |
| 2-butyl-1H-benzo[d]imidazole | CDCl₃ | δ = 7.68 – 7.59 (m, 1H), 7.21 – 7.06 (m, 4H), 2.79 – 2.67 (m, 2H), 1.80 (dt, J = 15.5, 7.7 Hz, 2H), 1.61 – 1.17 (m, 2H), 1.42 – 1.32 (m, 2H) alfa-chemistry.com |
Note: The table presents data for related benzimidazole compounds to illustrate typical chemical shifts and splitting patterns. Specific data for this compound was not available in the cited sources.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the position of the amino substituent. The carbon atom directly attached to the amino group (C4) is expected to be shielded, appearing at a lower chemical shift compared to the other aromatic carbons. The carbons of the imidazole ring (C2, C3a, and C7a) also have characteristic chemical shifts that aid in their assignment. Due to tautomerism in unsubstituted benzimidazoles, some carbon signals may appear averaged in solution. orientjchem.org
Table 2: Representative ¹³C-NMR Spectral Data for Benzimidazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-ethyl-1H-benzo[d]imidazole | CDCl₃ | δ = 157.3, 140.0, 126.6, 113.2, 113.1, 19.1, 12.7 alfa-chemistry.com |
| 2-butyl-1H-benzo[d]imidazole | CDCl₃ | δ = 152.3, 132.3, 132.1, 127.6, 114.0, 29.0, 28.2, 20.0, 13.6 alfa-chemistry.com |
Note: The table presents data for related benzimidazole compounds to illustrate typical chemical shifts. Specific data for this compound was not available in the cited sources.
Two-Dimensional NMR Techniques for Complex Structures
For complex benzimidazole derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.netmdpi.com Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments provide a comprehensive and definitive structural elucidation.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the imidazole ring is also expected in this region, often as a broader band. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=N stretching of the imidazole ring and the C=C stretching of the benzene ring usually give rise to absorptions in the 1500-1620 cm⁻¹ region. Bending vibrations for N-H and C-H bonds appear at lower frequencies and provide further structural confirmation. mdpi.com
Table 3: Characteristic FT-IR Absorption Frequencies for Benzimidazole and Amino Groups
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| N-H (Imidazole) | Stretch | 3200 - 3400 (often broad) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=N (Imidazole) | Stretch | 1580 - 1620 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Note: This table provides general ranges for the expected vibrational frequencies.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing information about its chemical structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.
For this compound (C₇H₇N₃), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (133.15 g/mol ). rsc.org The fragmentation pattern in the mass spectrum can provide further structural information. For instance, the loss of small neutral molecules like HCN from the imidazole ring is a common fragmentation pathway for benzimidazoles. HRMS would provide a highly accurate mass measurement, confirming the elemental formula of C₇H₇N₃.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination
For this compound, crystallographic data has been deposited in the Protein Data Bank (PDB) under the entry code 5U5V. The determination of its crystal structure was achieved through X-ray diffraction, providing key insights into its molecular architecture. The study revealed a resolution of 1.22 Å, indicating a high level of detail in the atomic arrangement.
The crystallographic data provides essential parameters that define the unit cell of the crystal lattice and the symmetry within it. This information is fundamental for understanding the intermolecular interactions and packing of the this compound molecules in the solid state.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| PDB ID | 5U5V |
| Method | X-RAY DIFFRACTION |
| Resolution (Å) | 1.22 |
Note: Detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates can be accessed through the full PDB entry for 5U5V.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a synthesized compound.
For this compound, with the molecular formula C₇H₇N₃, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), and nitrogen (N).
The theoretical percentages are as follows:
Carbon (C): 63.14%
Hydrogen (H): 5.30%
Nitrogen (N): 31.56%
While specific experimental "found" values from a peer-reviewed publication for this compound were not identified in the conducted search, the standard procedure involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the mass of each element present in the original sample. The experimentally determined percentages are then compared with the theoretical values. A close agreement between the found and calculated values, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and purity.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 63.14 |
| Hydrogen | H | 5.30 |
| Nitrogen | N | 31.56 |
Computational Chemistry and Molecular Modeling of 1h Benzimidazol 4 Amine Systems
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the electronic structure and properties of 1H-Benzimidazol-4-amine and its derivatives. These computational methods provide insights that complement experimental findings, offering a deeper understanding at the molecular level.
The optimization of molecular geometries is a fundamental step in computational chemistry, providing the most stable arrangement of atoms in a molecule. For benzimidazole (B57391) derivatives, various computational methods, including Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical methods like AM1, are employed to determine these optimized structures. researchgate.netresearchgate.net
DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost. irjweb.comekb.eg For instance, studies on related benzimidazole systems have shown that optimized geometries calculated using DFT with basis sets like 6-311G(d,p) or 6-31G(d) are in good agreement with experimental data obtained from X-ray crystallography. researchgate.netmdpi.com Conformational analysis, often performed by systematically rotating specific torsion angles, helps identify the most stable conformers of a molecule. Semi-empirical methods like AM1 can be used for this purpose, providing a potential energy surface and revealing the energy barriers between different conformations. researchgate.net For example, a conformational flexibility study on a benzimidazole derivative was conducted by varying a selected torsion angle from -180° to +180° in 5° steps using AM1 calculations. researchgate.net
The choice of computational method can influence the results. While HF is a foundational ab initio method, DFT methods that include electron correlation often provide more accurate geometries. acs.org Semi-empirical methods like AM1, while computationally less intensive, are generally less accurate than DFT or HF but are useful for large systems and initial conformational searches. anu.edu.auscielo.br
Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Benzimidazole Derivative
| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |
| Bond Length (Å) | C2-N1 | 1.313 | 1.304 |
| C2-N3 | 1.318 | 1.354 | |
| C4-C5 | 1.375 | 1.380 | |
| Bond Angle (°) | C2-N1-C7a | 108.5 | 108.2 |
| N1-C2-N3 | 111.2 | 110.9 | |
| C4-C5-C6 | 120.5 | 120.7 |
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, researchers can predict the positions of vibrational bands corresponding to specific molecular motions (e.g., stretching, bending). nih.gov
The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov For example, studies on benzimidazole derivatives have shown good agreement between scaled theoretical frequencies (calculated with B3LYP/6-311G** or similar basis sets) and experimental FT-IR spectra. nih.gov This correlation allows for a detailed assignment of the observed spectral bands to specific functional groups and vibrational modes within the molecule. For instance, the characteristic N-H stretching vibrations in benzimidazoles are typically observed in the range of 3200–3400 cm⁻¹.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Benzimidazole Derivative
| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT/B3LYP) (Scaled) | Assignment |
| N-H Stretch | 3420 | 3415 | Imidazole (B134444) N-H stretch |
| C-H Stretch (Aromatic) | 3050 | 3055 | Benzene (B151609) ring C-H stretch |
| C=N Stretch | 1625 | 1620 | Imidazole C=N stretch |
| C=C Stretch (Aromatic) | 1450 | 1455 | Benzene ring C=C stretch |
Note: This table is a representative example based on general findings for benzimidazole derivatives and is intended to illustrate the comparison process. Specific experimental and calculated data for this compound were not found. ekb.egnih.gov
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are used to predict NMR chemical shifts (¹H and ¹³C). researchgate.netekb.eg These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and can aid in structure elucidation.
Calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and often show a good linear correlation with experimental data. ekb.eg Studies on various benzimidazole derivatives have demonstrated that DFT calculations (e.g., B3LYP with a 6-311++G(d,p) basis set) can accurately reproduce experimental ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net For example, aromatic proton signals in benzimidazoles are generally predicted and observed in the range of δ 6.5–8.5 ppm.
Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for a Benzimidazole Derivative
| Proton | Experimental (DMSO-d6) | Calculated (GIAO/DFT) |
| H (N-H) | 12.50 | 12.45 |
| H (Aromatic) | 7.60 | 7.55 |
| H (Aromatic) | 7.25 | 7.20 |
| H (Amine) | 5.50 | 5.45 |
Note: The data in this table is illustrative, based on typical values for benzimidazole derivatives. Specific data for this compound was not available. ekb.egijpbs.com
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. mdpi.com They are instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govavogadro.cc For benzimidazole derivatives, the MEP map typically shows negative potential localized around the nitrogen atoms of the imidazole ring and any other electronegative atoms, while positive potential is found around the hydrogen atoms, particularly the N-H proton. mdpi.comresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets. nih.govmdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ajchem-a.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. iucr.org DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. irjweb.com This analysis helps in understanding charge transfer within the molecule and predicting its reactivity in various chemical processes. irjweb.comnih.gov
Table 4: Calculated FMO Parameters for a Benzimidazole Derivative
| Parameter | Value (eV) |
| E(HOMO) | -6.26 |
| E(LUMO) | -0.88 |
| HOMO-LUMO Gap (ΔE) | 5.38 |
Note: The values are based on a study of N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine and serve as an illustrative example. irjweb.com
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. researchgate.net Computational chemistry provides a powerful means to predict and understand the NLO properties of molecules. Key parameters for NLO activity include the molecular polarizability (α) and the first-order hyperpolarizability (β). mdpi.com
For a molecule to exhibit significant NLO properties, it often needs to have a donor-π-acceptor structure, which facilitates intramolecular charge transfer. acs.org Quantum chemical calculations, using methods like DFT with specific functionals (e.g., CAM-B3LYP), can be used to calculate the polarizability and hyperpolarizability of molecules. mdpi.com Studies on benzimidazole derivatives have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance their NLO response. biointerfaceresearch.comnih.gov The calculated hyperpolarizability values can be compared to those of known NLO materials, like urea, to assess the potential of new compounds for NLO applications. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique pivotal in drug discovery for predicting the preferred orientation of a molecule when bound to a second to form a stable complex. ajgreenchem.com This method is instrumental in identifying potential drug candidates and refining their structures to enhance efficacy. For derivatives of this compound, docking studies have elucidated their binding modes and affinities with a variety of biological targets, revealing key interactions that underpin their therapeutic potential.
Derivatives of benzimidazole have been extensively studied as inhibitors for a range of protein targets. For instance, in the pursuit of novel anticancer agents, docking simulations of benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been performed. ajgreenchem.com These studies identified compounds that formed multiple hydrogen bonds and hydrophobic interactions with key residues in the kinase domain, such as Leu840, His1026, Cys919, and Leu1035. ajgreenchem.com Similarly, new 2-amidobenzimidazole derivatives have been docked into the active site of protein kinase CK1δ, a target for neurodegenerative diseases and cancer. units.it The most potent compounds, featuring a (1H-pyrazol-3-yl)-acetyl moiety, demonstrated significant interactions, with a 5-cyano substituted derivative achieving nanomolar potency. units.it
In the context of antimicrobial research, benzimidazole derivatives have been docked against bacterial enzymes like DNA gyrase and topoisomerase II. tandfonline.com Specific derivatives showed strong binding energies, for example, compounds 5d and 6d exhibited binding energies of -10.04 and -9.37 kcal/mol with DNA gyrase subunit B, and -9.05 and -9.10 kcal/mol with topoisomerase II, respectively. tandfonline.com Furthermore, docking studies of 4-(1H-benzimidazol-2-yl)-6-arylpyrimidin-2-amines have been conducted to understand their antimicrobial activities. lokmanhekim.edu.tr For neurodegenerative diseases, novel 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Docking simulations revealed that these compounds interact with the catalytic site of AChE, mimicking the binding mode of established inhibitors like tacrine. nih.gov
The interaction of benzimidazole derivatives with viral proteins has also been a subject of computational analysis. A series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives were evaluated as inhibitors against enteroviruses, with molecular docking helping to propose promising drug candidates. biointerfaceresearch.com These studies collectively highlight the versatility of the benzimidazole scaffold and the power of molecular docking to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors.
| Derivative Class | Protein Target | Key Interacting Residues | Binding Energy/Score | Reference |
|---|---|---|---|---|
| Benzimidazole-linked-1,3,4-thiadiazol-2-amine | VEGFR-2 | Leu840, His1026, Cys919, Leu1035, Val848, Ala866 | Not specified | ajgreenchem.com |
| 2-Amidobenzimidazole | Protein Kinase CK1δ | Not specified | IC50 = 98.6 nM for compound 23 | units.it |
| Triazinane–benzimidazole derivatives | DNA gyrase subunit B (1KZN) | Not specified | -10.04 kcal/mol (cpd 5d), -9.37 kcal/mol (cpd 6d) | tandfonline.com |
| Triazinane–benzimidazole derivatives | Topoisomerase II (1JIJ) | Not specified | -9.05 kcal/mol (cpd 5d), -9.10 kcal/mol (cpd 6d) | tandfonline.com |
| 2-(2,4-dihydroxyphenyl)-1H-benzimidazole | Acetylcholinesterase (AChE) | Interacts with the catalytic site | IC50 80–90 nM | nih.gov |
| 1-(1H-benzimidazol-5-yl)-5-aminopyrazoles | FGFR1 | Glu562, Ala564, Asp641 | Not specified | mdpi.com |
Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time, offering insights into the stability of the complex and conformational changes that may occur. lokmanhekim.edu.trerciyes.edu.tr For systems involving this compound derivatives, MD simulations have been crucial in validating docking results and exploring the dynamic behavior of the ligand-receptor complex.
MD simulations are frequently employed to assess the stability of the protein-ligand complex. A key metric for this is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation period suggests that the complex has reached equilibrium and the ligand is stably bound in the active site. For example, a 100 ns MD simulation was performed on benzimidazole-thiadiazole hybrids complexed with 14-α demethylase (CYP51) from Candida. nih.gov The stability of the ligand-protein complex was analyzed to confirm the docking poses. Similarly, MD simulations were conducted on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives as corticotropin-releasing factor-1 (CRF-1) receptor antagonists. The analysis of the ligand-protein RMSD and conformational behavior confirmed the stability of the complex.
Another important analysis in MD simulations is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This helps to identify flexible regions of the protein and residues that are crucial for ligand interaction. In studies of 1-(1H-benzimidazol-5-yl)-5-aminopyrazoles with Fibroblast Growth Factor Receptors (FGFR1 and FGFR4), MD simulations helped to understand the structural basis for selective inhibition. mdpi.com The analysis of protein-ligand contacts and system stability provided insights into why certain ligands show higher affinity for one receptor subtype over another. mdpi.com
| Derivative Class | Protein Target | Simulation Duration | Key Findings | Reference |
|---|---|---|---|---|
| Benzimidazole-thiadiazole hybrids | 14-α demethylase (CYP51) | 100 ns | Examined the stability of the compounds with the target protein. | nih.gov |
| 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole | CRF-1 Receptor | Not specified | Analyzed conformational behavior and complex stability via RMSD and RMSF. Compound B18 movement was stable. | |
| 1-(1H-benzimidazol-5-yl)-5-aminopyrazoles | FGFR1 and FGFR4 | Not specified | Provided structural understanding of the selective binding mechanism. | mdpi.com |
| 4-(1H-benzimidazol-2-yl)-6-arylpyrimidin-2-amines | Not specified | 100 ns | Evaluated system stability and conformational changes to support antimicrobial findings. | lokmanhekim.edu.tr |
| 2-Amidobenzimidazole | Protein Kinase CK1δ | Not specified | Performed to elucidate inhibitor-kinase interactions over time. | units.it |
Structure Activity Relationship Sar Studies of 1h Benzimidazol 4 Amine Derivatives
Influence of Substituents on Biological Potency and Selectivity
The biological activity of 1H-benzimidazol-4-amine derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole (B57391) ring system. researchgate.netnih.gov Research across various therapeutic targets, including kinases and receptors, has established clear SAR trends.
For inhibitors of HIV-1 Reverse Transcriptase (RT) , substitutions on the benzimidazole ring dramatically affect potency. A study on 1,2-bis-substituted benzimidazoles revealed that substituents at the C4 position significantly enhanced inhibitory activity. nih.gov In contrast, modifications at the C5 position were generally detrimental to activity, while C6 substituents were found to be neutral. nih.gov Notably, the introduction of a methyl group at the C7 position resulted in a complete loss of activity, suggesting steric hindrance or an unfavorable conformational change. nih.gov
In the context of Receptor Tyrosine Kinase (RTK) inhibitors , a series of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones has been developed. researchgate.netnih.gov Within this class, the compound Dovitinib, which features a fluorine atom at the C5 position of the quinolinone ring, demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth fator Receptor (FGFR). researchgate.netnih.gov The initial hit was a 3-benzimidazol-2-ylhydroquinolin-2-one, and the introduction of the 4-amino group on the quinolinone was a key step in optimization. researchgate.net
For Toll-Like Receptor 8 (TLR8) agonists , SAR studies of 1-alkyl-1H-benzimidazol-2-amines showed that a methyl group at the C4 position of the benzimidazole core led to a significant increase in agonistic activity compared to the parent compound. nih.gov
Investigations into Protein Kinase CK1δ inhibitors using a 2-amidobenzimidazole scaffold highlighted the critical role of substituents on the benzo ring. Derivatives with a (1H-pyrazol-3-yl)-acetyl moiety on the 2-amino group showed activity in the low micromolar range. mdpi.com Among various substituents at the C5 position, a cyano (-CN) group resulted in the most potent compound, with an IC50 of 98.6 nM. mdpi.com Lipophilic groups at C5, such as nitro (-NO2) and chloro (-Cl), also afforded high activity. mdpi.com
The following table summarizes the influence of substituents on the potency of benzimidazole derivatives against various targets.
| Base Scaffold | Target | Substituent Position | Favorable Substituent | Potency (IC₅₀) | Unfavorable Substituent | Reference |
| 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole | HIV-1 RT | C4 | -CH₃ | 0.2 µM | - | nih.gov |
| 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole | HIV-1 RT | C7 | - | Inactive | -CH₃ | nih.gov |
| 4-amino-3-(benzimidazol-2-yl)quinolin-2(1H)-one | VEGFR-2, FGFR-1 | C5 of Quinolinone | -F | <0.1 µM | - | researchgate.net |
| 1-pentyl-1H-benzimidazol-2-amine | Human TLR8 | C4 | -CH₃ | 1.13 µM (EC₅₀) | - | nih.gov |
| N-(Benzimidazol-2-yl)-2-(1H-pyrazol-3-yl)acetamide | CK1δ | C5 | -CN | 98.6 nM | - | mdpi.com |
| N-(Benzimidazol-2-yl)-2-(1H-pyrazol-3-yl)acetamide | CK1δ | C5 | -NO₂ | 0.12 µM | - | mdpi.com |
Impact of Positional Isomerism on Pharmacological Profiles
The specific placement of the amino group and other substituents on the benzimidazole core is a critical determinant of a compound's pharmacological profile. The differential effects of positional isomers have been clearly demonstrated in studies targeting viral enzymes and immune receptors.
In the development of human Toll-Like Receptor 8 (TLR8) agonists , a comparative study of different aminobenzimidazole regioisomers was conducted. The synthesis of 4-amino, 5-amino, 6-amino, and 7-amino benzimidazole precursors was undertaken to explore which scaffold was most amenable to producing active compounds. The results were definitive: only the derivatives based on the This compound scaffold showed significant TLR8 agonistic activity. nih.gov Specifically, 1-pentyl-7-nitro-1H-benzo[d]imidazol-2-amine was converted to the 7-amino isomer, which was inactive. Similarly, the 5-amino and 6-amino isomers were prepared and also found to be inactive. nih.gov This highlights that for TLR8 agonism, the 4-amino substitution pattern is essential.
Similarly, in the pursuit of HIV-1 Reverse Transcriptase (RT) inhibitors , the position of substituents on the benzimidazole ring profoundly impacts activity. As mentioned previously, substituents at the C4 position dramatically enhanced potency. nih.gov However, moving the substituent to other positions had different effects: C5 substitution was generally detrimental, C6 substitution was neutral, and C7 substitution led to inactive compounds. nih.gov This again underscores that the spatial arrangement of functional groups relative to the core heterocycle is crucial for effective interaction with the biological target.
The table below illustrates the impact of positional isomerism on the biological activity of aminobenzimidazole derivatives.
| Target | Active Isomer Core | Key Substituent Position | Inactive Isomer Cores | Reference |
| Human TLR8 | This compound | 4-NH₂ | 5-NH₂, 6-NH₂, 7-NH₂ | nih.gov |
| HIV-1 RT | 1,2-disubstituted Benzimidazole | C4 | C7 | nih.gov |
Design Principles for Enhanced Efficacy and Reduced Off-Target Effects
The accumulated SAR data allows for the formulation of clear design principles to create this compound analogs with improved efficacy and better selectivity, thereby reducing potential off-target effects.
Principles for Enhanced Efficacy:
Targeted Substitutions: A primary principle is the strategic placement of small, specific functional groups at key positions. For kinase inhibition, substitution at the C4 position of the benzimidazole ring is a recurring theme for enhancing potency. nih.gov For example, a C4-methyl group significantly boosted activity in both HIV-1 RT inhibitors and TLR8 agonists. nih.govnih.gov
Exploitation of Specific Pockets: In the case of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one RTK inhibitors, adding a fluorine atom to the C5 position of the quinolinone moiety led to a more potent compound, suggesting a favorable interaction within a specific binding pocket of the target kinase. researchgate.netnih.gov
Amide/Linker Optimization: The linker connecting the benzimidazole core to other pharmacophoric elements is critical. For certain kinase inhibitors, the presence and nature of an amide linker at the C2 position can be the difference between a potent and an inactive compound. nih.gov In other cases, removing a linker to create a more rigid structure can be beneficial.
Principles for Reduced Off-Target Effects (Enhanced Selectivity):
Structural Modification of Hits: Lead optimization of a 2-aminobenzimidazole (B67599) compound (M084) as a TRPC4/C5 ion channel inhibitor demonstrated that structural modifications could improve selectivity. The initial hit had weak inhibitory action on the TRPC3 channel, but optimized analogs showed improved potency and selectivity for TRPC4 and TRPC5. nih.gov
Unique Scaffolds: The 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one scaffold, while being a multi-targeted kinase inhibitor, showed improved kinase selectivity against EGFR, TEC, and ITK when compared to other inhibitors like Ibrutinib. acs.org This suggests that the core structure itself provides a basis for achieving a desired selectivity profile.
Fine-Tuning Lipophilicity: The balance of hydrophobic and hydrophilic groups is crucial. In some series, increasing lipophilicity with alkyl or aryl groups enhances potency, but can also lead to off-target effects or poor pharmacokinetic properties. nih.gov Therefore, careful tuning, for instance by using smaller alkyl groups like methyl or cyclopropyl, can optimize efficacy while maintaining a better selectivity and safety profile. nih.gov
Pharmacophore Development and Lead Optimization Strategies for this compound Analogs
Pharmacophore modeling and lead optimization are computational and synthetic strategies central to modern drug discovery. researchgate.netnih.gov These approaches are used to identify the essential structural features required for biological activity and to refine initial "hit" compounds into viable drug candidates.
Pharmacophore Development: A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. researchgate.net For benzimidazole derivatives, these models often highlight the importance of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions. mdpi.com
For instance, a pharmacophore model developed for E. coli DNA Gyrase B inhibitors based on a 2,5(6)-substituted benzimidazole scaffold identified the need for hydrogen bond donor groups at the C2-position and hydrogen bond acceptor groups at the C5(6)-position. nih.gov While not specific to the 4-amino isomer, this illustrates the principle. The SAR data for this compound derivatives suggests that a valid pharmacophore model would need to account for:
A hydrogen-bonding feature at the 4-position (the amino group).
Specific hydrophobic/steric volumes at the C2, C4, C5, and C6 positions, the importance of which varies by target.
An N-H donor and N lone pair acceptor within the imidazole (B134444) ring.
Lead Optimization: Lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govuantwerpen.be Several studies showcase the successful optimization of leads containing the benzimidazole scaffold.
From HTS Hit to Clinical Candidate (RTK inhibitors): The development of Dovitinib began with a high-throughput screening (HTS) hit, 3-benzimidazol-2-ylhydroquinolin-2-one. researchgate.net Optimization involved introducing a 4-amino group on the quinolinone ring and adding various substituents to the benzimidazole and quinolinone cores to improve potency and solubility. researchgate.netnih.govcaymanchem.com This process transformed a moderately potent hit into a multi-kinase inhibitor that entered clinical trials. researchgate.net
Improving Potency and Selectivity (TRPC4/C5 Inhibitors): An initial hit from a fluorescence-based screen, the 2-aminobenzimidazole M084, was a moderately potent inhibitor of TRPC4 and TRPC5 ion channels but also weakly inhibited TRPC3. nih.gov The lead optimization process involved synthesizing structural analogs to identify compounds with greater potency and selectivity. This effort successfully yielded new analogs that were more selective for TRPC4/C5 over TRPC3. nih.gov
Scaffold Hopping and SAR Exploration (Antitubercular Agents): Starting with a urea-based lead compound (AU1235) that had poor metabolic stability, researchers used a scaffold hopping approach to identify a novel benzimidazole series. researchgate.net This led to the discovery of a 2-aminobenzimidazole derivative (8b) with potent anti-tuberculosis activity (MIC = 0.03 µg/mL) and improved metabolic stability, demonstrating how a problematic lead can be optimized by replacing its core scaffold while retaining key pharmacophoric features. researchgate.net
These examples highlight a common strategy: starting with an active but imperfect lead, medicinal chemists use SAR insights to make targeted modifications, ultimately leading to optimized compounds with more desirable drug-like properties.
Mechanistic Studies of 1h Benzimidazol 4 Amine Biological Activities
Enzymatic Inhibition Mechanisms
Derivatives of 1H-benzimidazole have been shown to inhibit a wide array of enzymes, playing a crucial role in their therapeutic potential. The following subsections detail the mechanisms of inhibition for several key enzyme classes.
Kinase Inhibition
Benzimidazole (B57391) derivatives have emerged as significant inhibitors of various kinases, enzymes that are pivotal in cellular signaling and are often dysregulated in diseases like cancer. The inhibitory action of these compounds can lead to the induction of apoptosis (programmed cell death) in malignant cells. For instance, certain N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to inhibit protein kinase CK2 and PIM-1 kinase. nih.gov This inhibition is a key mechanism behind their pro-apoptotic activity in cancer cell lines such as acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7, MDA-MB-231). nih.gov The binding of these benzimidazole compounds to the kinase active site blocks the phosphorylation of downstream target proteins, thereby disrupting signaling pathways essential for cancer cell survival and proliferation. nih.govstarskychemical.com
Cholinesterase (AChE/BuChE) Inhibition
Derivatives of 1H-benzimidazole have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. semnan.ac.irbiointerfaceresearch.com
Studies have revealed that benzimidazole-based compounds can exhibit potent, and in some cases, selective inhibition of these enzymes. For example, a series of benzimidazole-triazole derivatives showed good inhibitory activity against AChE, with compounds 3d and 3h demonstrating IC₅₀ values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM, respectively. mdpi.com Kinetic studies indicated a mixed-type inhibition mechanism for these compounds. mdpi.com Similarly, benzimidazole-based thiazole (B1198619) derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE, with some analogues exhibiting greater potency than the standard drug Donepezil. mdpi.com The structure-activity relationship (SAR) studies highlight that the nature and position of substituents on the benzimidazole and associated phenyl rings are critical for their inhibitory potential. mdpi.com
The inhibitory mechanism often involves the interaction of the benzimidazole core and its substituents with the active site of the cholinesterase enzymes. uj.edu.pl Molecular docking studies have shown that these compounds can bind to the catalytic anionic site of AChE, mimicking the binding of known inhibitors like tacrine. uj.edu.pl
Table 1: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 3d | AChE | 0.0319 ± 0.0001 | mdpi.com |
| Compound 3h | AChE | 0.0295 ± 0.0012 | mdpi.com |
| Benzimidazole-based thiazole analogue 16 | AChE | 0.20 ± 0.050 | mdpi.com |
| Benzimidazole-based thiazole analogue 16 | BuChE | 0.50 ± 0.050 | mdpi.com |
| Benzimidazole-based thiazole analogue 21 | AChE | 0.10 ± 0.05 | mdpi.com |
| Benzimidazole-based thiazole analogue 21 | BuChE | 0.20 ± 0.05 | mdpi.com |
| Compound 5 | BuChE | 0.28 | semnan.ac.ir |
| 4-(1H-benzimidazol-2-yl)benzene-1,3-diols | AChE | 0.076 - 0.098 | nih.gov |
| 4-(1H-benzimidazol-2-yl)benzene-1,3-diols | BuChE | 0.117 - 18.711 | nih.gov |
5-Lipoxygenase Inhibition
Benzimidazole derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govscispace.com The inhibition of 5-LOX is a promising strategy for treating inflammatory and allergic conditions. nih.gov
The mechanism of inhibition often involves the interaction of the benzimidazole scaffold with the 5-lipoxygenase-activating protein (FLAP). nih.govresearchgate.net For example, a virtual screening study identified 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole as a potent suppressor of leukotriene formation in neutrophils (IC₅₀ = 0.31 μM) by targeting FLAP rather than directly inhibiting the 5-LO enzyme. nih.gov Further structural optimization of this benzimidazole scaffold led to even more potent analogues. nih.gov The introduction of a trimethylhydroquinone (B50269) moiety into benzimidazole derivatives has also been shown to confer 5-lipoxygenase inhibiting activity. scispace.com
Other Enzyme Targets
The inhibitory profile of benzimidazole derivatives extends to a variety of other enzymes implicated in different pathological conditions.
β-Glucuronidase: Several synthesized benzimidazole derivatives have demonstrated potent in vitro inhibitory activity against β-glucuronidase, with some compounds showing significantly lower IC₅₀ values than the standard inhibitor, D-saccharic acid 1,4-lactone. benthamdirect.comnih.govingentaconnect.com For instance, compound 15 from one study exhibited an IC₅₀ of 6.33 ± 0.40 μM, which is more potent than the standard's IC₅₀ of 48.4 ± 1.25 μM. benthamdirect.comnih.gov Structure-activity relationship studies have been conducted to identify key structural features for enhanced inhibitory potential. benthamdirect.comnih.gov
α-Glucosidase: Benzimidazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govtandfonline.com Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. tandfonline.com Both benzimidazole-hydrazone and benzimidazole-pyrimidine derivatives have shown significant inhibitory activity against yeast and rat intestinal α-glucosidases. nih.govnih.gov For example, a pyrimidine (B1678525) derivative, 5d , had IC₅₀ values of 8.3 and 21.8 µM against yeast and intestinal α-glucosidases, respectively. nih.gov
Urease: Novel benzimidazole-based azine derivatives have been synthesized and found to be excellent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. tandfonline.comfigshare.com Many of these derivatives displayed IC₅₀ values in the micromolar range, with some being more potent than the standard inhibitor thiourea. tandfonline.com Docking studies suggest these compounds have a high binding efficacy within the enzyme's active site. tandfonline.com Benzimidazole-acrylonitrile hybrids also show potent urease inhibition, with one derivative acting as a mixed inhibitor. nih.gov
α-Amylase: Benzimidazole derivatives have been investigated as inhibitors of α-amylase, another key enzyme in carbohydrate metabolism. mdpi.commdpi.comacs.org A variety of arylated benzimidazoles demonstrated significant α-amylase inhibition with IC₅₀ values in the low micromolar range, comparable to the standard drug acarbose. acs.org In silico studies have helped to elucidate the interactions between these inhibitors and the active site residues of the enzyme. acs.org
Topoisomerase I: Certain bi- and ter-benzimidazole derivatives act as a novel class of topoisomerase I inhibitors. esisresearch.org These compounds can poison the mammalian topoisomerase I enzyme by trapping the reversible cleavable complex formed between the enzyme and DNA. esisresearch.org This action leads to DNA breaks and subsequent cell death, making them potential anticancer agents. nih.govtandfonline.com The substitution pattern on the benzimidazole rings significantly influences their activity. esisresearch.orgbibliotekanauki.pl
CYP51: While not extensively detailed in the provided context, the broad spectrum of enzymatic inhibition by benzimidazoles suggests that interactions with cytochrome P450 enzymes like CYP51, which are crucial in fungal ergosterol (B1671047) biosynthesis, are a plausible mechanism for their antifungal activity.
Falcipain-2: Benzimidazole-based compounds have been designed and shown to inhibit falcipain-2, a cysteine protease of Plasmodium falciparum that is essential for the parasite's life cycle. wiley.comuq.edu.au The inhibitory mechanism can be dual, involving both the inhibition of falcipain-2 and the prevention of hemozoin formation. wiley.comuq.edu.au In silico studies, including molecular docking and dynamics simulations, have been used to understand the binding modes and stability of these benzimidazole derivatives within the active site of falcipain-2. nih.govnih.gov
Mcl-1: The anti-apoptotic protein Mcl-1 is another potential target for benzimidazole derivatives in the context of cancer therapy. By inhibiting Mcl-1, these compounds can promote apoptosis in cancer cells that rely on this protein for survival.
Table 2: Inhibitory Activity of Benzimidazole Derivatives Against Various Enzymes
| Enzyme | Compound/Derivative Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| β-Glucuronidase | Compound 15 | 6.33 ± 0.40 | benthamdirect.comnih.gov |
| α-Glucosidase | Pyrimidine derivative 5d | 8.3 (yeast), 21.8 (intestinal) | nih.gov |
| Urease | Azine derivative 16 | 14.21 ± 1.87 | tandfonline.com |
| α-Amylase | Arylated benzimidazole 9 | 1.86 ± 0.08 | acs.org |
| Topoisomerase I | 2-Phenoxymethylbenzimidazole (17 ) | 14.1 | scilit.com |
| 5-Lipoxygenase | 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole | 0.31 | nih.gov |
| Falcipain-2 | Benzimidazole acrylonitrile (B1666552) R-01 | 0.69 | uq.edu.au |
Modulation of Cellular Signaling Pathways and Processes
Beyond direct enzyme inhibition, 1H-benzimidazol-4-amine and its derivatives exert their biological effects by modulating complex cellular signaling pathways and processes, most notably the induction of apoptosis in cancer cells.
Induction of Apoptosis in Malignant Cells
A significant aspect of the anticancer activity of benzimidazole derivatives is their ability to induce programmed cell death, or apoptosis, in malignant cells. mdpi.com This process is often triggered by the inhibition of key survival pathways or the activation of pro-apoptotic signals.
Research has shown that benzimidazole compounds can induce apoptosis through various mechanisms. One primary mechanism is through DNA interaction, where the compounds bind to the grooves of DNA, potentially causing DNA damage and cleavage, which in turn triggers the apoptotic cascade. This is a crucial aspect of their cytotoxic effects on cancer cells, including leukemic cells.
Furthermore, the inhibition of kinases like CK2 and PIM-1 by benzimidazole derivatives directly leads to the induction of apoptosis. nih.gov Inhibition of these kinases disrupts signaling pathways that promote cell survival and proliferation, tipping the balance towards apoptosis. nih.gov For example, some tetrahalogenated benzimidazole derivatives have been shown to induce apoptosis in prostate cancer cells, evidenced by the cleavage of PARP, a hallmark of apoptosis. mdpi.com Similarly, certain benzimidazole derivatives have been found to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML) by inducing apoptosis and activating caspases 3 and 7. researchgate.net
Inhibition of Cell Proliferation and Growth
Derivatives of this compound have demonstrated significant potential in curbing the proliferation of cancer cells. The core structure of benzimidazole is a key pharmacophore that interacts with various biological targets. nih.gov The anti-proliferative effects are often achieved through the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for cell growth. starskychemical.com
For instance, certain benzimidazole derivatives have been shown to inhibit the growth of various cancer cell lines, including those of the colon, breast, and lung. waocp.orgfrontierspartnerships.orgmdpi.com The mechanism often involves the inhibition of specific kinases, which are enzymes that play a pivotal role in the signaling pathways that control cell proliferation. starskychemical.com By blocking these pathways, the compounds can effectively halt the uncontrolled growth of cancer cells.
A study on new 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives revealed that some of these compounds exhibited strong inhibitory activity against V600EBRAF, a protein implicated in certain cancers. nih.govnih.gov One derivative, in particular, showed significant growth inhibition across multiple cancer cell lines. nih.gov
| Compound Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | MDA-MB-231 (breast), SKOV3 (ovarian), A549 (lung) | Inhibition of cell proliferation, EGFR kinase inhibition | mdpi.com |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides | Various cancer cell lines | Growth inhibition, V600EBRAF inhibition | nih.govnih.gov |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide | Four different cancer cell lines | Cytotoxic effects, inhibition of EGFR, HER2, CDK2, AURKC, mTOR | nih.gov |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (breast), MDA-MB-231 (breast) | Greater toxicity towards non-aggressive breast cancer cell-line | oncotarget.com |
Cell Cycle Arrest Mechanisms
The ability of this compound derivatives to halt the cell cycle is a key aspect of their anti-cancer activity. These compounds can interfere with the normal progression of the cell cycle, often leading to arrest at specific phases, which can then trigger apoptosis.
For example, studies have shown that certain benzimidazole derivatives can cause cell cycle arrest at the G2/M phase in cancer cells. nih.govsemanticscholar.org This phase is a critical checkpoint before a cell divides. By arresting the cycle here, the compounds prevent the cancer cells from multiplying. The mechanism for this arrest is often linked to the inhibition of microtubule formation, which is essential for cell division. nih.gov
Further research has demonstrated that some benzimidazole-based 1,3,4-oxadiazole derivatives can effectively suppress cell cycle progression in breast, ovarian, and lung cancer cell lines. mdpi.com This suppression is often a precursor to the induction of apoptosis. mdpi.com Similarly, a study on a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides found that a particularly effective compound prompted a cell cycle analysis to investigate its impact on cell cycle progression. nih.gov
| Compound/Derivative | Cell Line(s) | Cell Cycle Phase of Arrest | Mechanism | Reference |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7, MDA-MB-231 | G2/M | Microtubule inhibition | oncotarget.comnih.gov |
| Benzimidazole-based 1,3,4-oxadiazole derivatives | MDA-MB-231, SKOV3, A549 | Not specified | Suppression of cell cycle progression | mdpi.com |
| 1H-benzo[d]imidazole derivatives | Not specified | G2/M | DNA topoisomerase I inhibition | semanticscholar.org |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide | HepG2 (liver) | Not specified | Induction of cell cycle arrest and apoptosis | nih.gov |
Disruption of Cell Membrane Integrity
The integrity of the cell membrane is vital for cell survival. Some derivatives of this compound exert their biological effects by disrupting this crucial barrier. Research indicates that these compounds can interact with and perturb cellular membranes, which can lead to cell death.
In the context of antimicrobial applications, for instance, certain benzimidazole derivatives have been shown to disrupt the cell membrane integrity of bacteria. This disruption is a key part of their antibacterial mechanism. Similarly, some benzimidazole derivatives have been found to inhibit fungal growth by disrupting cell integrity, likely through the inhibition of enzymes involved in maintaining the cell wall. nih.gov
Interference with DNA Synthesis
Another significant mechanism of action for this compound and its derivatives is the interference with DNA synthesis. These compounds can bind to DNA, often in the minor groove, which can disrupt the processes of DNA replication and transcription. This interaction is a cornerstone of their anticancer and antimicrobial properties.
The binding of these compounds to DNA can inhibit the function of enzymes that are essential for DNA-related processes, such as DNA topoisomerases. semanticscholar.org By inhibiting these enzymes, the compounds can prevent cancer cells from replicating their DNA and proliferating. Some bisbenzimidazoles, which are derivatives of benzimidazole, are known DNA minor groove-binding ligands that form non-covalent interactions with DNA, making them promising candidates for new anticancer agents. semanticscholar.org
Receptor-Ligand Interactions and Functional Modulation
The biological activities of this compound derivatives are also mediated through their interactions with specific cellular receptors, leading to the modulation of their functions.
P2X3 Receptor Antagonism
P2X3 receptors are ion channels that are gated by ATP and are predominantly found in primary afferent neurons, which are involved in pain signaling. nih.govresearchgate.net Antagonism of these receptors is a promising therapeutic strategy for conditions like neuropathic pain and chronic cough. nih.govresearchgate.net
Benzimidazole-4,7-dione-based derivatives have been identified as a new class of P2X3 receptor antagonists. nih.gov Through structural optimization, a compound was developed with significant antagonistic activity at the P2X3 receptor and high selectivity over the related P2X2/3 receptor. nih.gov This selectivity is important for avoiding side effects such as loss of taste. nih.gov
Toll-Like Receptor 8 Agonism
Toll-like receptor 8 (TLR8) is a component of the innate immune system that recognizes single-stranded RNA from viruses and bacteria. fu-berlin.de Agonists of TLR8 can stimulate strong immune responses, making them potential candidates for vaccine adjuvants. nih.govnih.gov
A class of compounds known as 1-alkyl-1H-benzimidazol-2-amines has been identified as a novel chemotype with specific agonistic activity for human TLR8. nih.govnih.govacs.org These compounds have been shown to evoke strong pro-inflammatory cytokine and Type II interferon responses in human peripheral blood mononuclear cells. nih.govacs.org This specific activation of TLR8 without significant off-target effects on other TLRs highlights their potential for use in immunotherapy and vaccine development. nih.gov
Interaction with Other Receptors (e.g., D4 Receptor, α2-Adrenoceptor)
The benzimidazole scaffold, the core of this compound, serves as a versatile framework for developing ligands that can interact with a variety of receptor systems beyond primary targets. Research into derivatives has revealed significant interactions with G protein-coupled receptors (GPCRs), notably the dopamine (B1211576) D4 receptor and α2-adrenoceptors, which are implicated in numerous physiological and pathological processes.
Dopamine D4 Receptor (D4R): Derivatives of benzimidazole have been developed as selective modulators of the D4 receptor. These compounds are of interest for their potential in treating neurological and psychiatric disorders. nih.gov For instance, ABT-724, a compound featuring a benzimidazole core, acts as a potent and selective partial agonist for the dopamine D4 receptor, with an effective concentration (EC50) of 12.4 nM. It demonstrates minimal activity at D2 receptors, highlighting its selectivity. In contrast, another benzimidazole derivative, A-381393, functions as a highly selective D4 receptor antagonist with a high binding affinity (Ki = 1.5 nM). researchgate.net This selectivity is significant, showing over 2700-fold preference for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5). researchgate.net The development of both agonists and antagonists from the benzimidazole scaffold underscores its adaptability in designing receptor-specific ligands. researchgate.net
α2-Adrenoceptor: The α2-adrenoceptors are another important class of GPCRs targeted by compounds containing a heterocyclic core similar to benzimidazole. While direct studies on this compound itself are limited, research on related imidazole (B134444) structures provides insight into potential interactions. For example, 4-[1-(1-naphthyl)ethyl]-1H-imidazole is a highly potent and selective α2-adrenoceptor agonist. nih.gov Structure-activity relationship (SAR) studies on this class of compounds show that modifications to the molecule's structure and chirality significantly influence binding affinity and functional activity at α2-adrenoceptors. nih.gov The α2-adrenoceptor antagonist mirtazapine (B1677164) is used clinically as an antidepressant, and agonists like dexmedetomidine (B676) are used for sedation and analgesia, indicating the therapeutic importance of modulating this receptor. guidetopharmacology.orgnih.gov The structural similarities suggest that benzimidazole derivatives could be engineered to selectively target α2-adrenoceptor subtypes.
| Compound | Receptor Target | Activity | Key Findings |
|---|---|---|---|
| ABT-724 | Dopamine D4 Receptor | Partial Agonist | Potent and selective with an EC50 of 12.4 nM; induces proerectile effects in animal models. |
| A-381393 | Dopamine D4 Receptor | Antagonist | High affinity (Ki = 1.5 nM) and >2700-fold selectivity over other dopamine receptor subtypes. researchgate.net |
| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | α2-Adrenoceptor | Agonist | Highly potent and selective agonist; activity is influenced by stereochemistry. nih.gov |
Molecular Target Identification and Validation (e.g., DNA, Proteins, Macromolecules)
The biological effects of this compound and its derivatives stem from their interaction with essential cellular macromolecules, including DNA and various proteins. This targeting disrupts critical cellular processes, forming the basis of their therapeutic potential.
Interaction with DNA: The planar structure of the benzimidazole ring system allows it to function as a DNA intercalator or groove binder. This compound can bind to the minor groove of DNA, a mechanism that can interfere with the processes of DNA replication and transcription. This interaction is crucial for its observed anticancer and antimicrobial activities. Certain derivatives have been shown to inhibit DNA synthesis by interacting specifically with GC-rich base pairs in the DNA minor groove, leading to a reduction in cancer cell viability. nih.gov Bendamustine, an FDA-approved DNA alkylating agent, features a benzimidazole ring that enhances its anticancer properties compared to other conventional alkylators. nih.gov
Interaction with Proteins and Enzymes: Benzimidazole derivatives have been identified as inhibitors of a wide range of protein targets, particularly enzymes that are crucial for cell proliferation and survival.
Kinases: Many derivatives target protein kinases. For example, compound 12n, a quinolin-4-amine derivative of benzimidazole, is a potent inhibitor of c-Met tyrosine kinase. nih.gov Others have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. ajgreenchem.com
Topoisomerases: These enzymes are vital for managing DNA topology during replication. Derivatives of benzimidazole have demonstrated inhibitory activity against both Topoisomerase I and Topoisomerase II. nih.gov
Microtubules: Microtubules are key components of the cytoskeleton involved in cell division. The derivative MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) acts as a microtubule inhibitor, causing cell cycle arrest in the G2-M phase and inducing apoptosis in cancer cells. nih.gov
Other Proteins: Research has validated other protein targets, including poly (ADP-ribose) polymerase-1 (PARP-1) and dihydrofolate reductase (DHFR), which are involved in DNA repair and nucleotide synthesis, respectively. researchgate.netresearchgate.netacs.org
| Molecular Target | Derivative/Compound Class | Mechanism of Action | Therapeutic Area |
|---|---|---|---|
| DNA (Minor Groove) | This compound | Binds to DNA minor groove, interfering with replication and transcription. | Anticancer, Antimicrobial |
| c-Met Tyrosine Kinase | Compound 12n | Inhibits kinase activity, blocking signaling pathways. nih.gov | Anticancer nih.gov |
| Tubulin/Microtubules | MBIC | Inhibits microtubule polymerization, leading to G2-M phase arrest. nih.gov | Anticancer nih.gov |
| Topoisomerase I & II | 2,5-disubstituted-benzimidazoles | Inhibits enzyme activity, preventing DNA replication. nih.gov | Anticancer nih.gov |
| VEGFR-2 | Benzimidazole-linked-1,3,4-thiadiazol-2-amines | Inhibits kinase activity, preventing angiogenesis. ajgreenchem.com | Anticancer ajgreenchem.com |
| P-glycoprotein (P-gp) | 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives | Inhibits efflux pump activity, overcoming drug resistance. nih.gov | Anticancer nih.gov |
Multi-Targeting and Dual-Mechanism Approaches with this compound Derivatives
The development of drug resistance and the complex nature of diseases like cancer have spurred the design of therapeutic agents that can engage multiple targets simultaneously. The versatile benzimidazole scaffold is exceptionally well-suited for creating multi-targeting ligands, offering a promising strategy to enhance therapeutic efficacy and overcome resistance. researchgate.netacs.org
A dual-mechanism approach is considered a valuable strategy to combat drug resistance. researchgate.net Researchers have explored this by designing benzimidazole derivatives that act as dual inhibitors. For instance, derivatives have been investigated as potential dual inhibitors of PARP-1 and Dihydroorotate Dehydrogenase (DHODH), targeting both DNA repair and pyrimidine biosynthesis pathways. researchgate.net Another strategy involves creating hybrid molecules that combine the benzimidazole core with other pharmacophores to hit distinct targets.
This approach is particularly relevant in oncology. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to overcome resistance to the tyrosine kinase inhibitor imatinib in chronic myeloid leukemia cells. nih.gov These compounds exhibit a dual mechanism: they not only induce apoptosis but also reduce the activity of the P-glycoprotein (P-gp) efflux pump, which is a major contributor to multidrug resistance. nih.gov By inhibiting the pump, the derivatives prevent their own expulsion from the cancer cell, thereby enhancing their cytotoxic effect.
Furthermore, scientists have developed N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives designed to possess both antiproliferative and antimicrobial activities. acs.org This is clinically significant as cancer patients often have weakened immune systems and are susceptible to coinfections. acs.org Such multi-functional agents could simultaneously combat cancer cells and protect against opportunistic infections.
| Derivative Class | Targets / Mechanisms | Therapeutic Goal |
|---|---|---|
| Benzimidazole-acrylonitriles | Dual receptor mechanism (e.g., Heme binding and Falcipain-2 inhibition). researchgate.net | Combat drug resistance in malaria. researchgate.net |
| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazoles | Induction of apoptosis and inhibition of P-glycoprotein. nih.gov | Overcome imatinib resistance in chronic myeloid leukemia. nih.gov |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Antiproliferative and antimicrobial (antibacterial/antifungal) activity. acs.org | Provide a dual benefit for immunocompromised cancer patients. acs.org |
| Benzimidazole Derivatives | Dual inhibition of PARP-1 and DHODH. researchgate.net | Simultaneously target DNA repair and nucleotide synthesis in cancer. researchgate.net |
Advanced Research Applications and Potential Therapeutic Relevance of 1h Benzimidazol 4 Amine
Medicinal Chemistry and Drug Discovery
The versatility of the 1H-benzimidazole-4-amine core structure has made it a "privileged scaffold" in drug discovery, with minimal toxicity being a key advantage. nih.gov Researchers have extensively explored its potential by synthesizing a multitude of derivatives, leading to compounds with potent pharmacological properties. nih.govnih.govnih.gov
Anticancer Agent Development
Benzimidazole (B57391) derivatives have garnered significant attention in the quest for new anticancer drugs due to their diverse biological activities and mechanisms of action. nih.govacs.org These compounds have been shown to target various cancer cell lines, including leukemia, melanoma, ovarian, prostate, breast, colon, central nervous system, and non-small cell lung cancers. nih.gov Their anticancer effects are often attributed to their ability to interfere with essential cellular processes such as DNA synthesis and microtubule formation. researchgate.net
Derivatives of 1H-benzimidazole-4-amine have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. For instance, certain benzimidazole derivatives have shown potent activity against various cancer cell lines, with some compounds exhibiting stronger antiproliferative properties than the well-known chemotherapy drug cisplatin (B142131). researchgate.net
In one study, novel pyrazole-containing benzimidazole derivatives were tested for their cytotoxicity against A-549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. Several derivatives showed considerable growth inhibitory capabilities against all tested cell lines. neuroquantology.com Another study reported on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives that exhibited excellent cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 7.82 to 21.48 µM. semanticscholar.org
The table below summarizes the cytotoxic activity of selected benzimidazole derivatives against various cancer cell lines.
| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Pyrazole-containing benzimidazoles | A-549, MCF-7, HeLa | Considerable growth inhibition | neuroquantology.com |
| 4-(1H-benzimidazol-2-yl)benzene-l,3-diols | SW707, HCV29T, A549, T47D | Stronger antiproliferative properties than cisplatin for some compounds | researchgate.net |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide | HCT-116, HepG2, MCF-7, another undisclosed line | Excellent cytotoxic effects (IC50: 7.82-21.48 µM) | semanticscholar.org |
| N-oxide of benzimidazole-4,7-diones | A549 | Potent anti-proliferative agent | neuroquantology.com |
| 4-amino-2-phenyl-benzo nih.govresearchgate.netimidazo [1,2-a]pyrimidine-3-carbonitrile derivatives | HeLa, PC3 | Moderate cytotoxic potential for some derivatives | neuroquantology.com |
This table is for informational purposes and is not exhaustive.
A key mechanism through which benzimidazole derivatives exert their anticancer effects is the inhibition of microtubule polymerization. nih.govresearchgate.net Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death). mdpi.com Benzimidazole compounds can bind to β-tubulin, a protein subunit of microtubules, at the colchicine (B1669291) binding site, thereby preventing the formation of the microtubule polymer. mdpi.comapsnet.org This destabilization of microtubules ultimately hinders cancer cell proliferation. iiarjournals.org
For example, mebendazole, a benzimidazole derivative, is known to inhibit tubulin polymerization in various cancer cell lines. nih.gov Another derivative, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to be a potent microtubule inhibitor with strong cytotoxic effects against breast cancer cells. nih.govresearchgate.net
Antimicrobial and Antiparasitic Therapeutics
The benzimidazole scaffold has been a fruitful source of antimicrobial and antiparasitic agents. nih.govnih.govnih.govnih.gov The structural similarity of benzimidazoles to purines allows them to interfere with microbial metabolic processes, leading to the inhibition of growth. whiterose.ac.uk
Derivatives of 1H-benzimidazole-4-amine have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govwhiterose.ac.ukijpsr.com Studies have shown that these compounds can be effective against strains such as Bacillus subtilis, Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.govijpsr.comijmrhs.comorientjchem.org
The mechanism of antibacterial action is believed to involve the disruption of bacterial cell wall synthesis and the inhibition of protein and nucleic acid synthesis. whiterose.ac.uk The effectiveness of these compounds can be influenced by the specific substitutions on the benzimidazole ring.
The following table presents the antibacterial activity of some benzimidazole derivatives.
| Derivative Type | Bacterial Strain(s) | Activity | Reference(s) |
| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate to high activity, particularly against B. subtilis. | ijpsr.com |
| 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Effective against Gram-positive bacteria (MIC 50-400 µg/mL); some activity against Gram-negative bacteria. | researchgate.net |
| N-substituted benzimidazole derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella | Good activity against all tested bacteria. | researchgate.net |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives | Staphylococcus aureus, MRSA, Enterococcus faecalis, Escherichia coli | Good Gram-positive activity, with some compounds showing MIC values of 3.12 µg/mL against S. aureus and MRSA. | mdpi.com |
This table provides examples and is not a comprehensive list of all active derivatives.
Benzimidazole derivatives have also shown significant promise as antifungal agents, with activity against various pathogenic fungi, including species of Candida and Aspergillus. researchgate.netijpsr.comnih.govnih.gov The primary mechanism of antifungal action for many benzimidazoles is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. researchgate.net
For instance, a study on methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives demonstrated good activity against Candida albicans. ijpsr.com Another study found that certain N-substituted benzimidazole derivatives exhibited better antifungal activity against Aspergillus flavus and Aspergillus niger than the reference drug. researchgate.net
The antifungal activity of selected benzimidazole derivatives is highlighted in the table below.
| Derivative Type | Fungal Strain(s) | Activity | Reference(s) |
| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Candida albicans, Aspergillus niger | Good activity, particularly against C. albicans. | ijpsr.com |
| 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles | Candida albicans | Moderate antifungal activity. | researchgate.netresearchgate.net |
| N-substituted benzimidazole derivatives | Aspergillus flavus, Aspergillus niger | Some derivatives showed better activity than the reference drug. | researchgate.net |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives | Candida albicans, Aspergillus niger | Moderate activity with MIC values of 64 μg/mL. | acs.org |
This table is illustrative and does not encompass all research in this area.
Antimalarial Activity
The benzimidazole nucleus is a key component in the development of new antimalarial agents, with research focusing on its ability to inhibit crucial parasite life cycle stages. acs.org Derivatives of 1H-benzimidazole have shown promise, demonstrating activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.
One study highlighted that 2-phenyl-1H-benzimidazole derivatives exhibit potent in vitro activity against P. falciparum, with IC50 values of the most effective compounds ranging from 18 nM to 1.30 µM. nih.gov The introduction of an amino group at the C-2 position, creating a structure conceptually related to aminobenzimidazoles, can lead to fast-acting anti-plasmodial compounds. nih.gov For example, a hit compound from one study showed an IC50 of 79 nM against the chloroquine-sensitive NF54 strain. nih.gov
Hybrid molecules incorporating the benzimidazole scaffold have also been explored. Thiosemicarbazone-benzimidazole hybrids, for instance, are designed to overcome resistance issues, potentially through mechanisms like iron chelation. ijiset.com In one study, a synthesized thiosemicarbazone-benzimidazole hybrid (compound AD13) demonstrated antimalarial activity comparable to chloroquine (B1663885) and superior to quinine (B1679958) against a resistant P. falciparum strain. ijiset.com
Further research into 1H-benzimidazole analogues revealed that modifications at the N-1 position with benzyl (B1604629) groups and the inclusion of phenolic Mannich base side chains can lead to potent compounds. up.ac.za These analogues not only inhibit hemozoin formation, a critical detoxification process for the parasite, but also interfere with microtubule formation. up.ac.za An in vivo study with a lead compound, frontrunner 41, demonstrated a 98% reduction in parasitemia in P. berghei-infected mice when administered orally. up.ac.za The 1H-benzimidazole analogues, in particular, showed sub-micromolar IC50 values against both NF54 and K1 strains of P. falciparum, suggesting that the N-1 benzyl moiety is not essential for antiplasmodial activity. up.ac.za
| Compound Series | Target | Key Findings | Reference |
| 2-Phenyl-1H-benzimidazole derivatives | P. falciparum | Potent in vitro activity (IC50 range: 18 nM - 1.30 µM). | nih.gov |
| Thiosemicarbazone-benzimidazole hybrids | Resistant P. falciparum | Activity of compound AD13 was comparable to chloroquine. | ijiset.com |
| 1H-Benzimidazole analogues with phenolic Mannich base side chains | P. falciparum (NF54/K1 strains) | Sub-micromolar IC50 values; inhibit hemozoin and microtubule formation. | up.ac.za |
| Pyrido[1,2-a]benzimidazole (PBI) derivatives | P. falciparum life cycle stages | Showed activity against asexual blood stages and gametocytes. | acs.org |
Anthelmintic Activity
Benzimidazole derivatives are well-established as a major class of anthelmintic drugs. Research continues to explore new analogues for improved efficacy. A series of 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine derivatives were synthesized and evaluated for their in-vitro anthelmintic activity against the earthworm Pheretima posthuma, using Albendazole as a standard. jocpr.com Several synthesized compounds, specifically Vb, Vc, and Vd, were identified as the most active in this series. jocpr.com
Another study focused on synthesizing N-(aryl)-1H-benzimidazol-1-amine derivatives. currentscience.info Among the synthesized compounds, 4-((1H-benzimidazol-1-ylimino)methyl)phenol (5d) was found to be the most effective when compared to the standard drug, albendazole, showing the best paralysis and death times at a 0.1% concentration. currentscience.info
The fusion of benzofuran (B130515) and thiazolo[3,2-a]benzimidazole nuclei has also yielded compounds with significant anthelmintic properties. nih.gov In a study evaluating these novel derivatives, compounds 3a (2-[(5-substituted-1H-benzimidazol-2-yl)sulfanyl]-1-(5-substituted-1-benzofuran-2-yl)ethanone) and 3b were particularly effective against Pheretima posthuma. nih.gov Further modification into Mannich bases also produced active compounds, with 5i showing notable efficacy. nih.gov These findings indicate that the core benzimidazole structure is a versatile scaffold for developing new anthelmintic agents. nih.govresearchgate.net
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health threat, necessitating the development of novel therapeutics. scholarsresearchlibrary.com Benzimidazole derivatives have emerged as a promising class of compounds in this area. tsijournals.com
A series of novel N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives were synthesized and showed a range from mild to good antitubercular activity. scholarsresearchlibrary.com The most potent compound in this series was N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (5b). scholarsresearchlibrary.com
In another study, a hybridization approach was used to synthesize a series of 1H-benzo[d]imidazoles and 3,4-dihydroquinazolin-4-ones, which were evaluated as inhibitors of M. tuberculosis growth. nih.gov Chemical modifications yielded potent antitubercular agents. nih.gov Research has also shown that the presence of an electron-withdrawing group, particularly a halogen at the 4-position of a phenyl ring substituent, can markedly improve antimycobacterial activity. nih.gov For instance, compound 5g, ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate, was found to be highly active, with a Minimum Inhibitory Concentration (MIC) of 0.112 µM against the MTB-H37Rv strain and 6.12 µM against an INH-resistant strain. nih.gov
Furthermore, the incorporation of a methylenedioxyphenyl moiety at the 2- and 6-positions of the benzimidazole ring resulted in compounds (4d and 5i) with antitubercular activity that was comparable or even more potent than some naturally occurring compounds with known antitubercular effects. researchgate.net
| Compound Series | Target Strain | Key Findings | Reference |
| N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (5b) | M. tuberculosis | Most active compound in its series. | scholarsresearchlibrary.com |
| Ethyl 1-(...)-2-(...)-1H-benzo[d]imidazole-5-carboxylate (5g) | MTB-H37Rv & INH-Resistant MTB | Highly potent with MIC of 0.112 µM against H37Rv. | nih.gov |
| 2-{[2-(3-chlorophenyl)-1H-benzimidazol-1-yl] methyl}-1H-isoindole-1,3(2H)-dione (3a) | M. tuberculosis (H37Rv) | Exhibited significant in vitro activity. | tsijournals.com |
| Benzimidazoles with methylenedioxyphenyl moiety | M. tuberculosis (H37Rv) | Activity comparable or superior to some natural antitubercular compounds. | researchgate.net |
Neuropharmacological Applications
The versatile benzimidazole scaffold has been extensively investigated for its potential in treating neurological disorders, particularly neurodegenerative diseases like Alzheimer's. Research has focused on its ability to inhibit key enzymes and provide neuroprotection. nih.gov
A primary strategy in managing Alzheimer's disease is to inhibit the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which break down essential neurotransmitters. biointerfaceresearch.com Numerous studies have demonstrated that derivatives of 1H-benzimidazole are effective inhibitors of these enzymes. nih.gov
One study synthesized a series of N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amine derivatives and found that most compounds displayed inhibitory activity against AChE and/or BuChE. nih.gov Similarly, new 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols showed strong AChE inhibition (IC50 80–90 nM) and moderate BuChE inhibition (IC50 0.2–5 µM) in vitro. nih.gov Docking simulations suggested these compounds bind to the catalytic site of AChE. nih.gov
Other research has explored chiral benzimidazole amine hybrids, which demonstrated potent AChE inhibition with IC50 values as low as 26.92 nM. wiley.com Benzimidazole-based Schiff bases and thiosemicarbazides have also been synthesized, with several analogues showing significant inhibition of both AChE and BuChE. semanticscholar.org For example, analog 2h, which has a dimethyl amino group, showed significant inhibition of both AChE (IC50 = 0.90 µM) and BuChE (IC50 = 2.20 µM). semanticscholar.org These findings underscore the potential of benzimidazole derivatives as lead compounds for developing new treatments for neurodegenerative disorders. ajms.iq
| Derivative Class | Target Enzyme(s) | Potency (IC50) | Reference |
| N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amines | AChE and/or BuChE | Active, with some compounds showing selectivity. | nih.gov |
| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | AChE / BuChE | 80–90 nM (AChE), 0.2–5 µM (BuChE) | nih.gov |
| Chiral benzimidazole amine hybrids | AChE | As low as 26.92 nM | wiley.com |
| Benzimidazole-based Schiff bases (analog 2h) | AChE / BuChE | 0.90 µM (AChE), 2.20 µM (BuChE) | semanticscholar.org |
| Ricobendazole / Thiabendazole | AChE / BuChE | 123.02 nM (AChE), 64.26 nM (BuChE) | biointerfaceresearch.com |
Beyond cholinesterase inhibition, benzimidazole derivatives exhibit broader neuroprotective effects, often linked to their antioxidant properties and ability to modulate other cellular pathways. nih.gov Research indicates that certain derivatives can protect neuronal cells from oxidative stress and neurotoxicity. smolecule.comsemanticscholar.org
For example, 1-(4-nitrophenyl)-1H-benzimidazole derivatives have been found to possess antioxidant and neuroprotective properties in cellular models of Parkinson's disease. smolecule.com In another study, newly synthesized benzimidazole-aldehyde hybrids demonstrated the ability to act as neuroprotectors by scavenging hypochlorite. nih.gov
A study on benzimidazole arylhydrazones evaluated their neuroprotective potential in models of H2O2-induced oxidative stress and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. semanticscholar.org Compound 7 from this series showed more pronounced neuroprotective activity on SH-SY5Y cells than the reference compounds and preserved synaptosomal viability and glutathione (B108866) levels in the 6-OHDA model. semanticscholar.org Furthermore, benzimidazole derivatives have been shown to mediate anti-inflammatory effects by inhibiting inflammatory cytokines, which contributes to their neuroprotective action against conditions like memory impairment. nih.gov
Anti-inflammatory Compound Research
The benzimidazole nucleus is a key feature in many compounds developed for their anti-inflammatory properties. nih.gov These derivatives often work by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. ekb.eg
A study on N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives found that they exhibited encouraging anti-inflammatory activity, with inhibition of carrageenan-induced paw edema in rats ranging from 23.88% to 37.31%. nih.gov Another series of N-[1H-benzimidazol-2-ylmethyl] aniline (B41778) derivatives also showed potent activity, with N-[1H-benzimidazol-2-ylmethyl]-3-chloroaniline producing 44.4% inhibition in the same model, comparable to the standard drug Nimesulide. jmpas.com
Research has also focused on designing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. ekb.eg Novel benzimidazole derivatives were synthesized as selective COX-2 inhibitors, with the most active compounds showing IC50 values ranging from 0.13 to 0.27 µM, which is more potent than the reference drug indomethacin (B1671933) (IC50 of 0.41 µM). ekb.eg In a study of N-substitutedbenzylidene-4-(1-(piperidin-1-ylmethyl)-1H-benzimidazol-2-yl)benzamine derivatives, compounds with hydroxyl and methoxy (B1213986) substitutions on the phenyl ring showed potent anti-inflammatory activity in an in-vitro protein denaturation assay. amazonaws.com For instance, the 4-Hydroxy-3-methoxybenzaldehyde substituted derivative was the most active in its series. amazonaws.com These results highlight the significant potential of the benzimidazole scaffold in developing new and safer anti-inflammatory drugs. jst.go.jp
Immunomodulatory Compound Design (e.g., Vaccine Adjuvants)
The development of effective vaccine adjuvants is crucial for enhancing the immune response to antigens. researchgate.netxiahepublishing.comnih.gov Adjuvants can augment and prolong the immune response, allowing for dose reduction and improved efficacy, particularly in populations with less robust immune systems, such as infants and the elderly. researchgate.netnih.gov Benzimidazole derivatives have emerged as a promising class of compounds for this purpose.
Specifically, 1-alkyl-1H-benzimidazol-2-amines have been identified as a novel chemotype with human Toll-like receptor 8 (TLR8)-specific agonistic activities. researchgate.netacs.org TLR8 agonists are known to induce the production of T helper 1 (Th1)-polarizing cytokines, which are beneficial for a strong cell-mediated immune response. acs.orgsmw.ch Research into the structure-activity relationships of these compounds has led to the identification of potent and selective TLR8 agonists. acs.org For instance, 4-methyl-1-pentyl-1H-benzo[d]imidazol-2-amine has been shown to be a pure TLR8 agonist, triggering significant proinflammatory cytokine and Type II interferon responses in human peripheral blood mononuclear cells (PBMCs). researchgate.netacs.org This specific activity, without concurrent activation of other immune cell subsets, makes such compounds promising candidates for vaccine adjuvants with a desirable Th1 bias. researchgate.netacs.org The ability to fine-tune the immune response by designing specific molecular structures highlights the potential of 1H-Benzimidazol-4-amine derivatives in the next generation of vaccines. xiahepublishing.comsmw.ch
Materials Science and Polymer Chemistry
The unique chemical structure of benzimidazole derivatives, including this compound, makes them valuable monomers in the synthesis of high-performance polymers. These polymers are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in demanding fields like aerospace and electronics.
Monomer Applications in High-Performance Polymer Synthesis (e.g., Polyimides, Para-aramid Aerogels)
Derivatives of this compound, such as 2-(4-aminophenyl)-1H-benzimidazol-5-amine, serve as key monomers in the production of polyimides (PIs) and para-aramid aerogels. mdpi.com Polyimides are known for their high thermal stability, with decomposition temperatures often exceeding 500°C, and excellent mechanical properties, including a high tensile modulus. The incorporation of the rigid benzimidazole unit into the polymer backbone enhances these properties.
Para-aramid aerogels synthesized using benzimidazole-containing diamines exhibit remarkable properties. mdpi.comresearchgate.net These aerogels are highly porous, with large specific surface areas, and possess low thermal conductivity, making them excellent materials for thermal insulation. mdpi.comnih.gov For example, a para-aramid aerogel synthesized from terephthaloyl dichloride and 2-(4-aminophenyl)-1H-benzimidazol-5-amine demonstrated a high specific surface area and was effective in binding metal ions for catalytic applications. mdpi.com The resulting materials can be fabricated into various forms, including monoliths and flexible thin films, expanding their potential uses in applications ranging from aerospace insulation to selective dye adsorption. researchgate.netnih.gov
Catalysis and Organocatalysis
The benzimidazole scaffold is a valuable component in the design of novel catalysts. The nitrogen atoms within the imidazole (B134444) ring can coordinate with transition metals, forming stable and efficient catalytic systems. Furthermore, the ability to introduce various functional groups onto the benzimidazole core allows for the fine-tuning of the catalyst's activity and selectivity. apacsci.comnih.gov
Development of Novel Catalytic Systems Utilizing Benzimidazole Ligands
Benzimidazole derivatives serve as ligands that can form strong coordination complexes with transition metals like palladium (Pd), copper (Cu), and ruthenium (Ru). nih.gov These metal complexes can act as heterogeneous catalysts in a variety of chemical reactions. For instance, palladium supported on a para-aramid aerogel derived from a benzimidazole-containing diamine has been used as a catalyst for hydrogenation reactions. mdpi.com
Ruthenium complexes incorporating benzimidazole-based N-heterocyclic carbene (NHC) ligands have been developed for C-N bond formation through a "hydrogen borrowing" methodology. nih.gov These catalysts are efficient in the N-alkylation of anilines and other amines with alcohols under mild conditions, producing secondary amines with high yields. nih.gov The development of such catalytic systems is significant for green chemistry as it often involves more environmentally benign processes. nih.gov
Applications in Organic Transformation Reactions (e.g., Hydrogenation, Oxidation)
Benzimidazole-based catalysts have demonstrated efficacy in various organic transformations. researchgate.netresearchgate.net As mentioned, palladium-containing para-aramid aerogels have been successfully used for the selective hydrogenation of unsaturated organic compounds, such as olefins and acetylenes. mdpi.com These catalysts show high conversion rates and selectivity, which is crucial for the synthesis of complex organic molecules. mdpi.com
In the realm of oxidation reactions, nickel complexes with benzimidazole Schiff base ligands have been used as homogeneous catalysts for the oxidation of substituted benzyl amines in the presence of an oxidant like tert-butyl hydroperoxide. apacsci.com The versatility of the benzimidazole structure allows for its use in a range of catalytic applications, contributing to the advancement of synthetic organic chemistry. researchgate.net
Antioxidant Activity and Free Radical Scavenging Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in various diseases. nih.gov Consequently, there is significant interest in identifying and developing compounds with antioxidant properties. Benzimidazole derivatives have been a focus of such research due to their demonstrated ability to scavenge free radicals and inhibit lipid peroxidation. nih.govijpsjournal.comnih.gov
Studies have evaluated the antioxidant potential of various benzimidazole derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and by measuring the inhibition of lipid peroxidation in rat liver microsomes. ijpsjournal.comnih.govtandfonline.com The antioxidant capacity of these compounds is often influenced by the nature and position of substituents on the benzimidazole core. ijpsjournal.com For example, certain substitutions can enhance the electron-donating ability of the molecule, thereby increasing its free radical scavenging efficiency. ijpsjournal.com Research has shown that some synthesized benzimidazole derivatives exhibit significant antioxidant activity, in some cases comparable to or even exceeding that of standard antioxidants like butylated hydroxytoluene (BHT). nih.govtandfonline.com These findings underscore the potential of the this compound scaffold in the development of novel antioxidant agents.
Below is a data table summarizing the antioxidant activity of selected benzimidazole derivatives from a study, illustrating the impact of different substituents on their radical scavenging capacity.
| Compound | Substituent | % DPPH Radical Scavenging Activity |
| MSB 1 | - | 55.92% |
| MSB 2 | - | 61.53% |
| MSB 3 | - | 75.74% |
| Standard | Ascorbic Acid | 83.22% |
| Data sourced from a study on the antioxidant potential of synthesized Benzimidazole derivatives. ijpsjournal.com |
Q & A
What are the optimal synthetic routes for 1H-Benzimidazol-4-amine and its derivatives?
Basic:
The synthesis of this compound (C₉H₁₁N₃, MW: 161.20) typically involves cyclization of o-phenylenediamine derivatives with appropriate nitration and reduction steps. For example, intermediates like 1-methyl-5-nitro-1H-benzimidazol-4-amine (C₈H₈N₄O₂) can be prepared via nitration of substituted benzimidazoles, followed by catalytic hydrogenation to yield the amine .
Advanced:
Regioselective functionalization of the benzimidazole core, such as introducing electron-withdrawing groups (e.g., -NO₂ or -CF₃), requires careful control of reaction conditions. For instance, nitration at the 5-position can be achieved using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration . Computational methods (e.g., DFT) may predict reactive sites, but experimental validation via NMR and HPLC is critical to confirm regiochemistry .
How can spectroscopic and crystallographic techniques characterize this compound derivatives?
Basic:
Standard characterization includes:
- IR spectroscopy : Identification of NH₂ stretches (3200–3400 cm⁻¹) and aromatic C=C/C=N vibrations (1450–1600 cm⁻¹) .
- NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and NH₂ groups (δ 5.0–6.0 ppm, broad singlet) .
Advanced:
X-ray crystallography, using programs like SHELXL , resolves stereochemical ambiguities. For example, N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine was structurally validated via single-crystal diffraction (R factor = 0.044), confirming bond lengths and angles . High-resolution mass spectrometry (HRMS) further confirms molecular formulae, especially for derivatives with isotopic labeling .
How can researchers resolve contradictions between computational predictions and experimental data for benzimidazole derivatives?
Basic:
Discrepancies in properties like pKa or dipole moments often arise from approximations in density functional theory (DFT). Cross-validate results using multiple functionals (e.g., B3LYP and M06-2X) and benchmark against experimental data (e.g., UV-Vis spectra) .
Advanced:
For thermochemical inaccuracies (e.g., atomization energies), hybrid functionals incorporating exact exchange (e.g., B3LYP) improve agreement with experiments (average deviation: ±2.4 kcal/mol) . Pairing DFT with molecular dynamics (MD) simulations can refine solvation and steric effects in biological systems .
What strategies are effective for designing this compound derivatives with enhanced bioactivity?
Basic:
Modify the amine group (-NH₂) at the 4-position with bioisosteres (e.g., -OH, -SH) to improve solubility or target binding. For example, 2-(difluoromethyl)-1H-benzimidazol-4-amine (C₈H₇F₂N₃) shows enhanced metabolic stability .
Advanced:
Structure-activity relationship (SAR) studies guided by crystallographic data (e.g., protein-ligand complexes) optimize interactions. Derivatives with sulfonyl groups (e.g., 1-(methylsulfonyl)-1H-benzimidazol-2-amine) exhibit improved kinase inhibition via H-bonding with ATP-binding pockets .
How can computational modeling predict the physicochemical properties of this compound derivatives?
Basic:
Use software like Gaussian or ORCA to calculate:
- LogP : Predict lipophilicity for drug-likeness.
- HOMO-LUMO gaps : Estimate reactivity and charge-transfer potential .
Advanced:
Machine learning (ML) models trained on datasets of benzimidazole derivatives can predict solubility, bioavailability, and toxicity. Validate ML outputs with experimental assays (e.g., HPLC retention times or cytotoxicity tests) .
What are the challenges in analyzing tautomeric equilibria of this compound derivatives?
Advanced:
Tautomerism between 1H- and 3H-benzimidazole forms complicates spectral interpretation. Variable-temperature NMR and isotopic labeling (e.g., ¹⁵N) elucidate equilibrium states. Crystallography with low-temperature data collection (<150 K) minimizes dynamic disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
